1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one
Description
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Properties
IUPAC Name |
1-[4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-15(29)21-16(2)31-24-19-10-8-7-9-18(19)23-20(22(21)24)13-28(14-30-23)17-11-25(3,4)27-26(5,6)12-17/h7-10,17,27H,11-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSCSEZMCFQPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C5CC(NC(C5)(C)C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one is a complex organic molecule known for its potential biological activities. This article aims to explore its biological properties through various studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperidine ring : A nitrogen-containing cyclic compound contributing to the biological activity.
- Dioxa and azatetracyclic framework : These features may influence the compound's interaction with biological targets.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C27H46N2O3 |
| Molecular Weight | 442.67 g/mol |
| Melting Point | Not available |
| Solubility | Moderate in organic solvents |
| Log P | 5.66 |
Antioxidant Properties
Research has indicated that piperidine derivatives exhibit significant antioxidant activity. For instance, compounds similar to the target have shown efficacy in scavenging free radicals and protecting cells from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-aging therapies.
Anticancer Activity
A study conducted on related piperidine compounds demonstrated their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells. The presence of the tetramethylpiperidine moiety enhances this activity by modulating cellular signaling pathways.
Neuroprotective Effects
The neuroprotective properties of piperidine derivatives are noteworthy. They have been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This is attributed to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Studies
- Study on Antioxidant Activity : A comparative analysis of various piperidine derivatives revealed that those containing the tetramethylpiperidine structure exhibited superior antioxidant capabilities compared to standard antioxidants like vitamin E.
- Cancer Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that compounds with similar structures significantly inhibited cell proliferation at micromolar concentrations.
- Neuroprotection in Animal Models : Animal studies have shown that administration of piperidine derivatives led to improved outcomes in models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
